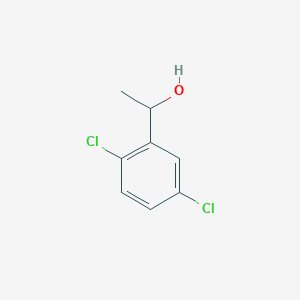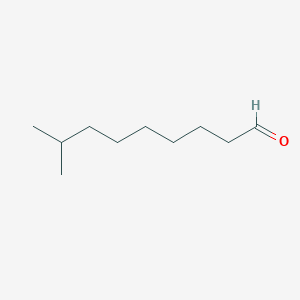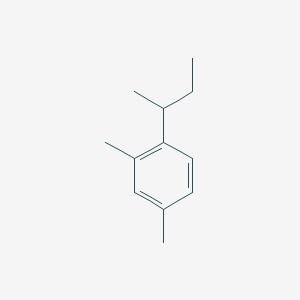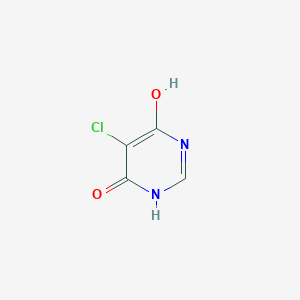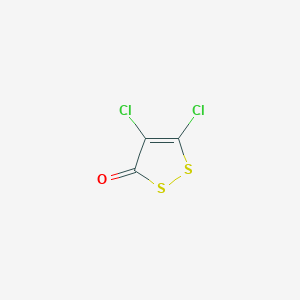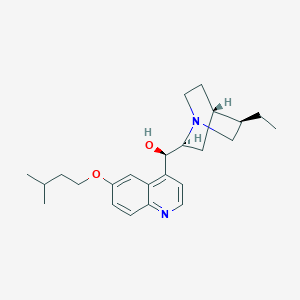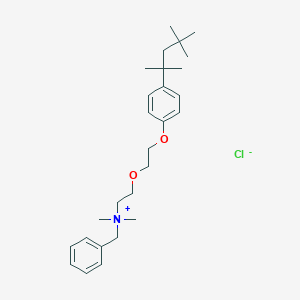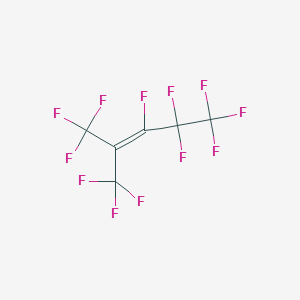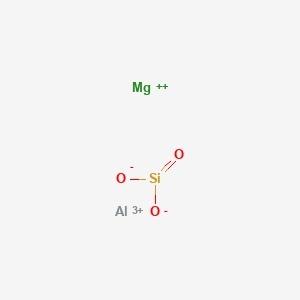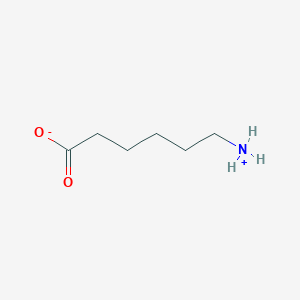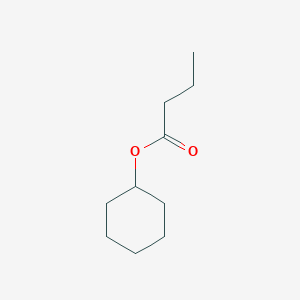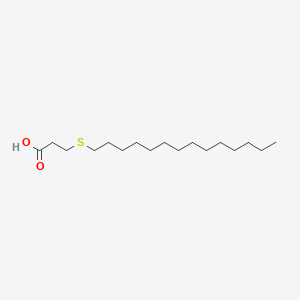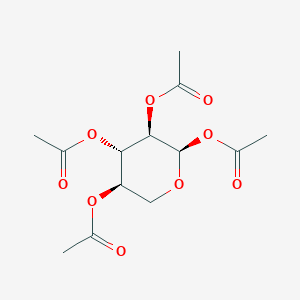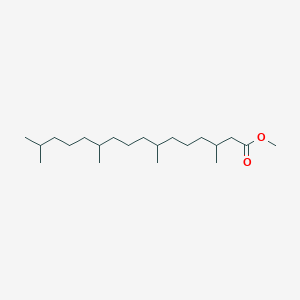![molecular formula Al2O3 B072845 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane CAS No. 1317-82-4](/img/structure/B72845.png)
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, also known as TAD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TAD is a bicyclic compound that contains three oxygen atoms and one aluminum atom in its structure. It is a white, crystalline solid that is soluble in polar solvents such as water and ethanol.
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane and its related compounds have significant applications in synthetic chemistry and material science. The synthesis and structure of similar complex bicyclic compounds, such as 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane, have been explored for their unique structural characteristics, such as short distances between key atoms and unusual interactions observed through NMR, X-ray analysis, and electronic spectroscopy (Andō, Watanabe, & Choi, 1995).
High Energy Density Materials
Studies have been conducted on polynitrobicyclo[1.1.1]pentanes, which share a similar structural framework with 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, in search of novel high energy density materials (HEDMs). These compounds, due to their high heat of formation and significant energetic characteristics, are being considered for defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Medicinal Chemistry
In the realm of medicinal chemistry, the bicyclo[1.1.1]pentane structure, a related compound, has been increasingly utilized due to its beneficial physicochemical properties and applications as functional group bioisosteres. This exploration highlights the potential of bicyclic structures like 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane in drug discovery (Bauer et al., 2021).
Thermal Stability and Pyrolysis
The thermal stability and pyrolysis mechanisms of bicyclic compounds, similar in structure to 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, have been theoretically studied. These studies provide insights into the bond dissociation energies and potential trigger bonds in pyrolysis mechanisms, which are crucial for understanding the thermal behavior of such complex molecules (Bozkaya & Özkan, 2012).
Propriétés
IUPAC Name |
2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Al]2O[Al]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

